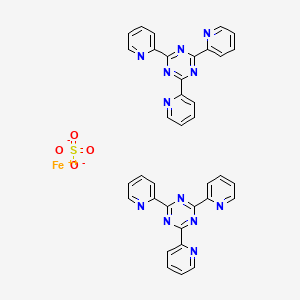
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate is a coordination complex that involves iron(II) ions and the ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine. This compound is known for its application in the spectrophotometric determination of iron due to its ability to form colored complexes with iron ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tripyridin-2-yl-1,3,5-triazine typically involves the reaction of pyridine-2-carbaldehyde with ammonia and formaldehyde under acidic conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Complexation: The primary reaction involving this compound is its complexation with iron(II) ions to form a colored complex.
Substitution: The iron(II) complex can undergo substitution reactions with other ligands such as 2,2′,6,2″-terpyridine.
Common Reagents and Conditions
Reagents: Pyridine-2-carbaldehyde, ammonia, formaldehyde, iron(II) sulfate.
Conditions: Acidic medium, controlled temperature, and pH conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
Spectrophotometric Determination: Used as a reagent for the colorimetric determination of iron in various samples.
Biology
Biochemical Assays: Employed in assays to measure iron levels in biological samples such as blood serum.
Medicine
Industry
Wirkmechanismus
The compound exerts its effects through the formation of a coordination complex with iron(II) ions. The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine acts as a tridentate ligand, binding to the iron ion through its nitrogen atoms. This complex formation results in a color change that can be measured spectrophotometrically . The reaction mechanism involves both associative and dissociative pathways, depending on the pH and concentration of the reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2′-Bipyridine: Another ligand that forms complexes with iron(II) ions but with different spectral properties.
1,10-Phenanthroline: Similar to 2,4,6-tripyridin-2-yl-1,3,5-triazine in its ability to form colored complexes with iron(II) ions.
2,2′,6,2″-Terpyridine: Forms stable complexes with iron(II) ions and is used in similar spectrophotometric applications.
Uniqueness
The uniqueness of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate lies in its high sensitivity and specificity for iron(II) ions, making it an excellent reagent for the spectrophotometric determination of iron in various samples .
Eigenschaften
CAS-Nummer |
68510-43-0 |
|---|---|
Molekularformel |
C36H24FeN12O4S |
Molekulargewicht |
776.6 g/mol |
IUPAC-Name |
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |
InChI |
InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI-Schlüssel |
MHBZPZCLMXLZSG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


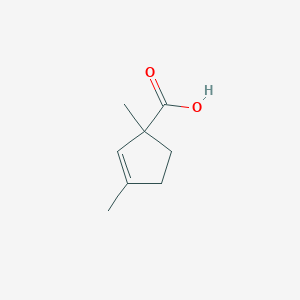
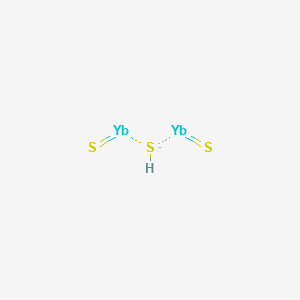
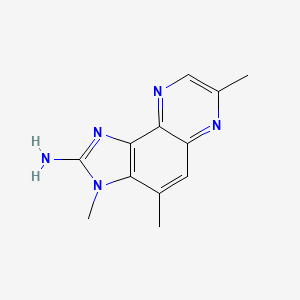
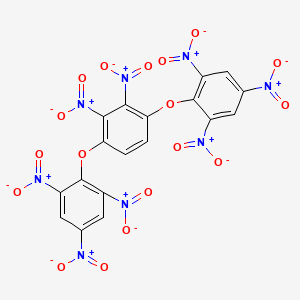
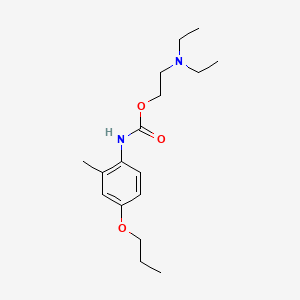
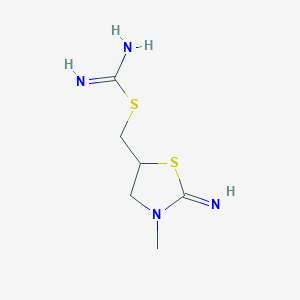

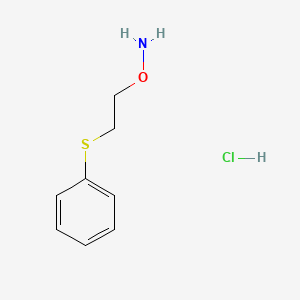
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

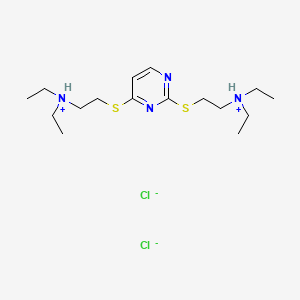
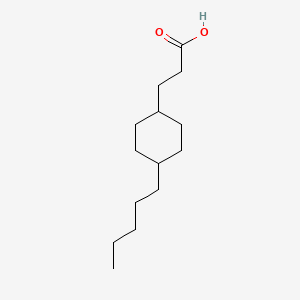
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
